molecular formula C9H10N2O3 B2639847 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid CAS No. 32078-89-0

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid

Cat. No.: B2639847
CAS No.: 32078-89-0
M. Wt: 194.19
InChI Key: MQSWPIBEHRDXHW-UHFFFAOYSA-N
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Description

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated cinnoline core (two adjacent nitrogen atoms in a bicyclic framework) with a ketone group at position 3 and a carboxylic acid substituent at position 4 . Its structure combines a hexahydrocinnoline system (five- and six-membered fused rings) with polar functional groups, making it a versatile intermediate in medicinal and agrochemical synthesis. The compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and purification requirements .

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSWPIBEHRDXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Similarity Score Key Properties/Applications
This compound C₁₀H₁₀N₂O₃ Carboxylic acid, ketone Intermediate in heterocyclic synthesis
Ethyl ester derivative C₁₂H₁₄N₂O₃ Ethyl ester, ketone Prodrug design, lipophilic intermediates
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₈O₃ Carboxylic acid, ketone 0.93 Limited bioactivity
4-Oxo-hexahydroquinoline-3-carboxylic acid C₁₀H₁₁NO₃ Carboxylic acid, ketone 0.80 Regioselective synthesis
2-Oxothiazolidine-4-carboxylic acid C₄H₅NO₃S Carboxylic acid, thiazolidine Redox biochemistry

Q & A

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : Low-abundance impurities (e.g., regioisomers) require UHPLC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Quality-by-design (QbD) principles optimize column chemistry (e.g., HILIC for polar impurities) and gradient profiles. Spike recovery studies ensure accuracy at ppm levels .

Notes

  • Safety : Follow GHS guidelines despite limited hazard data; prioritize containment and PPE .
  • Method Validation : Cross-reference IUPAC nomenclature rules to avoid structural misassignment .
  • Advanced Tools : Leverage AI-driven platforms like COMSOL Multiphysics for predictive modeling .

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